IMD-biphenylA
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Overview
Description
IMD-biphenylA is a novel imidazoquinolinone-based dimer that functions as an NF-κB immunomodulator. It enhances the adjuvant properties of small molecule immune potentiators, making it a valuable compound in the field of immunology .
Preparation Methods
The synthesis of IMD-biphenylA involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to vanillin, catechol, and honokiol derivatives The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the dimer structure
Chemical Reactions Analysis
IMD-biphenylA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
IMD-biphenylA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of imidazoquinolinone-based dimers in various chemical reactions.
Industry: Its role as an immunomodulator makes it valuable in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
IMD-biphenylA exerts its effects by modulating the NF-κB signaling pathway. It enhances the adjuvant properties of small molecule immune potentiators by improving their ability to activate immune responses . The molecular targets involved include various components of the NF-κB pathway, such as IκBα and RelA/p65 .
Comparison with Similar Compounds
IMD-biphenylA is unique due to its imidazoquinolinone-based dimer structure and its specific function as an NF-κB immunomodulator. Similar compounds include:
IMD-biphenylB: Another imidazoquinolinone-based dimer with similar immunomodulatory properties.
IMD-biphenylC: Functions similarly to this compound but with different structural modifications.
Tectochrysin: An antioxidant that also modulates NF-κB signaling.
These compounds share similar mechanisms of action but differ in their specific structures and the extent of their effects on the NF-κB pathway.
Properties
Molecular Formula |
C35H33N5O2 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-3-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O2/c1-2-3-14-31-39-32-33(29-12-4-5-13-30(29)38-34(32)36)40(31)22-24-17-15-23(16-18-24)21-37-35(42)27-10-6-8-25(19-27)26-9-7-11-28(41)20-26/h4-13,15-20,41H,2-3,14,21-22H2,1H3,(H2,36,38)(H,37,42) |
InChI Key |
JQAJCISPYMOPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C5=CC(=CC=C5)O)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
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